Dioxidaniumyl

Description

Contextualization of Radical Cations in Chemical Systems

Radical cations are atoms, molecules, or ions that possess at least one unpaired valence electron and a positive electrical charge. wikipedia.org This combination of characteristics makes them highly reactive species in many chemical reactions. wikipedia.org Radicals can be formed through various processes, including redox reactions, ionizing radiation, heat, and electrical discharges. wikipedia.org They are often transient intermediates in complex reaction mechanisms. wikipedia.org

In biological systems, radical species like superoxide (B77818) and nitric oxide play crucial roles in regulating processes such as vascular tone. wikipedia.org They are also key players in the intermediary metabolism of various biological compounds. wikipedia.org In atmospheric chemistry, radicals are produced through the photodissociation of molecules and are integral to processes like smog formation. wikipedia.org The study of radical cations is essential for understanding a wide range of chemical and biological phenomena.

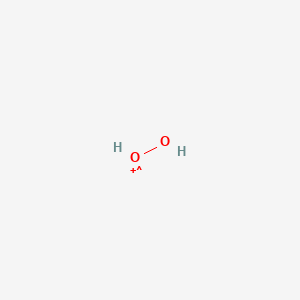

Definitional and Nomenclature Aspects of Dioxidaniumyl (H₂O₂⁺)

According to IUPAC recommendations for naming inorganic radicals, the name "this compound" is formed by first considering the parent molecule, dioxidane. ethz.chresearchgate.net The "-ium" suffix indicates the addition of a hydron (B225902) (H⁺), and the "-yl" suffix signifies the removal of a hydrogen atom, resulting in a radical species. ethz.chresearchgate.net It is important to distinguish this compound (H₂O₂⁺), a radical, from dioxidanylium (HO₂⁺), which is not a radical. ethz.chresearchgate.net The presence of the unpaired electron in this compound is often denoted with a dot (•) in its chemical formula, as H₂O₂•⁺. ethz.chresearchgate.net

Historical Perspectives on Dioxidane Radical Chemistry

The concept of chemical "radicals" was first introduced by Antoine Lavoisier in 1789. researchgate.netiupac.org However, it was not until 1900 that the first stable organic free radical, the triphenylmethyl radical, was identified by Moses Gomberg. researchgate.netiupac.org The study of short-lived inorganic radicals, including those derived from dioxidane (hydrogen peroxide), was significantly advanced by the development of techniques like pulse radiolysis and flash photolysis in the 1960s. researchgate.net These methods allowed for the generation and study of highly reactive species with short lifetimes. researchgate.net

Interest in dioxidane-related radicals has also been fueled by their importance in various fields. In biology, reactive oxygen species, which can be derived from hydrogen peroxide, are recognized for their roles in cellular signaling and oxidative stress. smolecule.com In atmospheric science, radicals play a critical part in the chemistry of the gas and liquid phases. researchgate.net Furthermore, a significant number of inorganic radicals have been detected in interstellar gas clouds, highlighting their presence and importance beyond terrestrial environments. researchgate.net

Current Research Significance and Future Trajectories of this compound Studies

Current research on this compound and related species is highly interdisciplinary. In chemistry, this compound is investigated for its role as an oxidizing agent in organic synthesis and as a catalyst in reactions involving electron transfer or radical intermediates. smolecule.com Its radical nature makes it valuable for initiating polymerization reactions. smolecule.com

In astrophysics, the study of ions and radicals like this compound is crucial for understanding the complex chemistry of the interstellar medium (ISM). wikipedia.orgprinceton.edu The ISM is the matter and radiation that exists between star systems and is primarily composed of hydrogen and helium, with trace amounts of other elements. wikipedia.orgharvard.edu The detection and characterization of molecules and ions in the ISM provide insights into the physical and chemical conditions of these environments. esa.intepj-conferences.org

Future research is likely to focus on several key areas. The development of more sensitive spectroscopic techniques will aid in the further characterization of this compound and its reactions. researchgate.netmdpi.com This includes methods like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed information about molecular structure and dynamics. acs.orgnih.govnih.gov Additionally, the role of this compound in atmospheric and interstellar chemistry will continue to be an active area of investigation, potentially revealing new reaction pathways and their implications for planetary and galactic evolution. researchgate.netnih.gov

Properties

Molecular Formula |

H2O2+ |

|---|---|

Molecular Weight |

34.015 g/mol |

InChI |

InChI=1S/H2O2/c1-2/h1-2H/q+1 |

InChI Key |

QLOMDXCKVWDSAC-UHFFFAOYSA-N |

Canonical SMILES |

O[OH+] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Dioxidaniumyl

Predictive Spectroscopy of Dioxidaniumyl

Electron Paramagnetic Resonance (EPR) Parameter Computations

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary experimental technique for the characterization of radical species. nih.gov Computational chemistry plays a crucial role in predicting and interpreting EPR spectra by calculating key parameters such as g-tensors and hyperfine coupling constants (HFCCs).

g-Tensor Calculations: The g-tensor is a sensitive probe of the electronic structure of a radical and its interaction with the magnetic field. For small radical cations like this compound, density functional theory (DFT) methods are commonly employed to compute the g-tensor. The choice of functional and basis set is critical for obtaining accurate results. For instance, hybrid functionals such as B3LYP, PBE0, and the M06 suite of functionals, in conjunction with basis sets that include adequate polarization and diffuse functions (e.g., aug-cc-pVTZ), are often utilized.

Hyperfine Coupling Constant (HFCC) Computations: HFCCs arise from the interaction of the unpaired electron spin with the magnetic moments of nearby nuclei. These interactions provide valuable information about the spin density distribution within the radical. For this compound, the principal HFCCs of interest would be those involving the ¹H and ¹⁷O isotopes. Theoretical calculation of HFCCs is highly sensitive to the quality of the wavefunction, particularly at the nucleus. DFT methods are widely used, but they can sometimes struggle to accurately predict isotropic HFCCs. More advanced ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory may offer higher accuracy, albeit at a greater computational cost.

Table 1: Representative Computed EPR Parameters for the Hydroxyl Radical (•OH) *

| Parameter | Isotope | Calculated Value |

|---|---|---|

| g-tensor | ||

| gₓₓ | 2.0023 | |

| gᵧᵧ | 2.0086 | |

| gzz | 2.0617 | |

| gᵢₛₒ | 2.0242 | |

| Hyperfine Coupling | ||

| Aₓₓ | ¹H | -80.5 MHz |

| Aᵧᵧ | ¹H | -125.2 MHz |

| Azz | ¹H | 35.7 MHz |

| Aᵢₛₒ | ¹H | -56.7 MHz |

Note: These values are illustrative and are for the hydroxyl radical, not this compound. The exact values can vary depending on the level of theory and computational method used.

Reaction Pathway and Transition State Modeling for this compound Reactivity

Understanding the reactivity of this compound involves mapping out the potential energy surfaces (PES) for its various reactions, identifying transition states, and estimating reaction rates.

A potential energy surface is a multidimensional surface that describes the energy of a system as a function of its geometry. researchgate.net By systematically varying key geometric parameters (e.g., bond lengths, angles, dihedral angles) and calculating the energy at each point, a PES scan can be performed. dntb.gov.ua This allows for the identification of energy minima corresponding to reactants, products, and intermediates, as well as saddle points corresponding to transition states. libretexts.org

For a reaction involving this compound, such as hydrogen abstraction from a substrate, a PES scan might involve systematically changing the distance between the this compound and the hydrogen atom being abstracted. Various computational methods, from DFT to high-level ab initio techniques like CASSCF and MRCI (which are important for systems with multi-reference character), can be used to generate the PES. researchgate.net

Once the stationary points on the PES have been located and characterized through frequency calculations (minima have all real frequencies, while transition states have exactly one imaginary frequency), the reaction mechanism can be projected. The intrinsic reaction coordinate (IRC) is often calculated to confirm that a given transition state connects the desired reactants and products.

Transition state theory (TST) is then commonly used to estimate the rate constants of elementary reactions. dtic.mil The rate constant (k) is given by the Eyring equation:

k = (κ * kBT / h) * e(-ΔG‡/RT)

where:

κ is the transmission coefficient (often assumed to be 1)

kB is the Boltzmann constant

T is the temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

The accuracy of the calculated rate constant is highly dependent on the accuracy of the computed activation energy. dtic.mil For radical reactions, which can have complex PESs, more advanced theories like variational transition state theory (VTST) may be necessary to obtain more accurate rate constants. While a specific rate constant for a reaction involving this compound was found in the literature for the reaction of OH with H₂O₂⁺, detailed computational studies on its reaction pathways are not widely available. acs.org Table 2 provides an example of calculated activation energies for reactions involving the related hydrogen peroxide molecule.

Table 2: Illustrative Calculated Activation Energies for H₂O₂ Reactions *

| Reaction | Computational Method | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| H₂O₂ + •OH → H₂O + •OOH | MPW1K/6-31+G** | 1.8 | 7.5 |

| H₂O₂ → 2 •OH | CCSD(T)/aug-cc-pVTZ | 49.5 | 45.1 |

Note: These values are for reactions involving hydrogen peroxide and are presented for illustrative purposes. The exact values depend on the specific reaction and the computational methodology.

Solvation Effects and Environmental Perturbations on this compound

The properties and reactivity of a charged species like this compound are expected to be significantly influenced by its surrounding environment, particularly in a condensed phase like an aqueous solution. nih.gov Computational methods can model these solvation effects through either explicit or implicit solvent models.

Explicit Solvation: In this approach, a number of individual solvent molecules (e.g., water) are included in the quantum mechanical calculation along with the solute (this compound). This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. While this method can provide a high level of detail, it is computationally expensive. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed, where the solute and the first solvation shell are treated with QM, and the rest of the solvent is treated with a classical force field. mdpi.com

Implicit Solvation: These models, also known as continuum solvation models (e.g., PCM, SMD, COSMO), represent the solvent as a continuous dielectric medium. nih.gov The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Implicit models are computationally less demanding than explicit models and are widely used to obtain solvation free energies and to study the effect of the solvent on reaction profiles. For radical cations, the choice of the cavity definition and the dielectric constant are crucial parameters. ijasrm.com

For this compound in an aqueous environment, it is expected that strong hydrogen bonds would form between the positively charged species and the surrounding water molecules, which would stabilize the radical cation. Computational studies on the solvation of other small radicals, like the hydroxyl radical, have shown that ion-solvent interactions can be very favorable and can significantly impact the radical's behavior at interfaces. nih.gov

Advanced Computational Methodologies for Radical Species

The accurate theoretical description of radical species like this compound presents unique challenges due to the presence of an unpaired electron, which can lead to issues like spin contamination in unrestricted calculations and the need for multi-reference methods for certain states.

High-Level Ab Initio Methods: For obtaining highly accurate benchmark energies and properties, methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" in computational chemistry. mdpi.com However, their computational cost scales steeply with the size of the system. For systems with significant multi-reference character, methods such as the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2) are more appropriate. researchgate.net

Density Functional Theory (DFT): DFT remains the workhorse for computational studies of larger systems and for exploring reaction pathways due to its favorable balance of accuracy and computational cost. mdpi.com The development of new and improved density functionals, particularly those that are better at describing long-range interactions and non-covalent forces, continues to enhance the capabilities of DFT for studying radical chemistry. Range-separated and double-hybrid functionals have shown promise in this regard.

Machine Learning and AI: More recently, machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in computational chemistry. ML potentials, trained on data from high-level quantum mechanical calculations, can be used to perform large-scale molecular dynamics simulations of reactive systems, allowing for the study of dynamics and rare events over longer timescales than are accessible with direct ab initio molecular dynamics.

Synthesis and Generation Methodologies for Dioxidaniumyl

Electrochemical Generation of Dioxidaniumyl

Electrochemical methods offer a controlled and clean approach to the generation of this compound by the direct oxidation of hydrogen peroxide at an electrode surface.

Controlled potential electrolysis is a key technique for the generation of this compound, allowing for precise control over the energy of the electrons involved in the oxidation process. Voltammetric studies, particularly cyclic voltammetry, have been instrumental in elucidating the electrochemical behavior of hydrogen peroxide and identifying the oxidation potential required for the formation of this compound.

The oxidation of hydrogen peroxide to this compound is an irreversible process. wikipedia.org Voltammetric studies on carbon fiber microelectrodes have shown that the oxidation potential is dependent on the scan rate, with a potential of +1.2 V vs. Ag/AgCl being observed at a scan rate of 400 V·s⁻¹. wikipedia.org The peak oxidation current in these studies demonstrates a linear relationship with the concentration of hydrogen peroxide, indicating a diffusion-controlled process. wikipedia.org

Table 1: Voltammetric Data for the Oxidation of Hydrogen Peroxide

| Parameter | Value | Conditions | Reference |

| Oxidation Potential | +1.2 V vs. Ag/AgCl | Carbon Fiber Microelectrode, Scan Rate: 400 V·s⁻¹ | wikipedia.org |

| Process Type | Irreversible Oxidation | - | wikipedia.org |

| Concentration Dependence | Linear | Up to 2 mM H₂O₂ | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

The choice of electrode material and the composition of the electrolyte play a crucial role in the efficiency and selectivity of this compound generation. Various materials have been investigated for the electrochemical oxidation of hydrogen peroxide, each exhibiting different catalytic activities and stabilities.

Studies have shown that an oxidized electrode surface is often required to facilitate the irreversible oxidation of H₂O₂. wikipedia.org Carbon-based materials, such as glassy carbon and carbon fiber, have been commonly employed. wikipedia.org The composition of the electrolyte, including pH and the presence of supporting electrolytes, can also influence the reaction kinetics and the stability of the generated this compound.

Chemical Oxidation Routes for this compound Formation

Chemical oxidation provides an alternative pathway to this compound through the reaction of hydrogen peroxide with strong oxidizing agents or via catalytic systems. smolecule.com

The direct oxidation of hydrogen peroxide to this compound can be achieved using stoichiometric amounts of powerful oxidants. While specific examples directly targeting this compound are not extensively detailed in readily available literature, the principle involves a single-electron transfer from the hydrogen peroxide molecule to the oxidant. The selection of an appropriate oxidant with a suitable redox potential is critical to favor the formation of the radical cation over other oxidation products.

Catalytic systems offer a more efficient and sustainable approach to the chemical generation of this compound from hydrogen peroxide. smolecule.com These systems typically involve transition metal complexes or other catalysts that can facilitate the one-electron oxidation of H₂O₂. The catalyst is regenerated in a cyclic process, allowing for the continuous production of this compound. Research in this area is ongoing, with a focus on developing highly selective and robust catalysts.

Photochemical Pathways to this compound

Photochemical methods utilize light energy to induce the formation of this compound from hydrogen peroxide. smolecule.com This process typically involves the photolytic cleavage of the O-O bond in hydrogen peroxide, which can lead to the formation of various reactive species, including the this compound radical cation. The efficiency of this process is dependent on the wavelength of the incident light and the presence of photosensitizers. While the photolysis of hydrogen peroxide is well-known to produce hydroxyl radicals, specific conditions that favor the formation and detection of this compound are a subject of ongoing investigation. nih.govnih.gov

Table 2: Summary of this compound Generation Methods

| Method | Principle | Key Factors |

| Electrochemical Generation | One-electron oxidation of H₂O₂ at an electrode. | Electrode potential, electrode material, electrolyte composition. |

| Chemical Oxidation | Reaction of H₂O₂ with strong oxidants or catalysts. | Redox potential of the oxidant, catalyst selectivity and efficiency. |

| Photochemical Pathways | Light-induced formation from H₂O₂. | Wavelength of light, presence of photosensitizers. |

This table is interactive. Users can filter by method.

UV-Vis Induced Photolysis of Precursor Molecules

The generation of this compound can be achieved through the photolysis of precursor molecules, with hydrogen peroxide (H₂O₂) being the most common. The fundamental process involves the absorption of UV radiation, leading to the homolytic cleavage of the O-O bond. However, the direct photolysis of hydrogen peroxide in aqueous solutions primarily yields hydroxyl radicals (•OH).

To facilitate the formation of the this compound radical cation, sensitized photolysis is often employed. This method involves the use of a photosensitizer that absorbs light and transfers the energy to the precursor molecule, leading to the desired reaction pathway. A notable example is the use of osmium tetroxide (OsO₄) as a sensitizer in the photolysis of aqueous hydrogen peroxide. Irradiation of this system with monochromatic UV light at 254 nm has been shown to produce this compound. The mechanism is believed to involve the photosensitizer channeling the excitation energy into the homolysis of the peroxide's O-O bond, which is followed by the protonation of the resulting superoxide (B77818) radical.

The following table summarizes experimental findings for the UV-Vis induced photolysis generation of this compound:

| Precursor Molecule | Sensitizer | Irradiation Wavelength (nm) | Solvent/Matrix | Detection Method | Reference |

| Hydrogen Peroxide (H₂O₂) | Osmium Tetroxide (OsO₄) | 254 | Aqueous | Direct EPR of superoxide followed by rapid HO₂⁺ conversion | semanticscholar.org |

Wavelength Dependence and Quantum Yield Determinations

The efficiency of the photolytic generation of radical species is described by the quantum yield (Φ), which is the number of specific events that occur per photon absorbed by the system. For the photolysis of hydrogen peroxide, the quantum yield for the formation of hydroxyl radicals (•OH) has been extensively studied. In the UV range of 205-280 nm, the quantum yield for •OH formation has been determined to be 1.11 ± 0.07 and is largely independent of the wavelength in this region. nih.govresearchgate.net

Further research is required to isolate and quantify the quantum yield of this compound formation under various photolytic conditions.

Gas-Phase Generation and Isolation Techniques

The generation of this compound in the gas phase allows for the study of its intrinsic properties without the influence of solvent molecules. One of the primary techniques for generating gas-phase ions is photoionization. This process involves irradiating a molecule with photons of sufficient energy to eject an electron, thereby forming a cation. While not specifically detailed for this compound, this method is a standard approach for generating radical cations in the gas phase.

A powerful technique for studying highly reactive species is matrix isolation . This method involves trapping the species of interest within an inert, rigid matrix at very low temperatures (cryogenic). The inert matrix, typically a noble gas like argon or neon, prevents the reactive species from diffusing and reacting with each other. fu-berlin.de

For this compound, a typical experimental setup would involve the following steps:

A gaseous mixture of a precursor, such as hydrogen peroxide, diluted in a large excess of a noble gas (e.g., Ar or Ne) is prepared.

This gas mixture is then slowly deposited onto a cryogenic surface (e.g., a CsI window cooled to around 4 K).

The precursor molecule, now isolated in the solid matrix, is irradiated with UV light to induce photolysis and generate the this compound radical cation.

The trapped this compound can then be studied using various spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, which is particularly suited for detecting species with unpaired electrons. nih.gov

This combination of in-situ generation via photolysis and stabilization via matrix isolation provides a robust method for characterizing the structural and electronic properties of this compound.

In Situ Generation and Transient Detection Strategies

Due to its transient nature, the study of this compound often relies on in-situ generation coupled with rapid detection techniques.

Pulse radiolysis is a powerful technique for generating free radicals in solution on a very short timescale (from picoseconds to microseconds). mdpi.comresearchgate.net It involves irradiating a sample with a high-energy pulse of electrons. In acidic aqueous solutions of hydrogen peroxide, pulse radiolysis can lead to the formation of this compound through the reaction of hydroxyl radicals with hydrogen peroxide. The subsequent reactions and properties of the generated this compound can then be monitored in real-time.

Several transient detection strategies are employed to characterize this compound:

Transient Absorption Spectroscopy: This technique measures the absorption of light by a transient species as a function of wavelength and time following its generation. researchgate.net By passing a probe light beam through the sample after the generation pulse (e.g., from a laser or an electron accelerator), the absorption spectrum of the short-lived this compound radical cation can be recorded. This provides information about its electronic structure and its reaction kinetics as it decays.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly specific technique for the detection and characterization of species with unpaired electrons, such as radicals. chemrxiv.org For very short-lived radicals, a technique called spin trapping is often used. This involves adding a "spin trap" molecule to the system, which reacts with the transient radical to form a more stable radical adduct that can be detected by EPR. In some cases, direct EPR detection of this compound is possible, particularly in sensitized photolysis experiments where its formation is more pronounced.

The following table summarizes the in-situ generation and detection strategies for this compound:

| Generation Technique | Detection Technique | Key Information Obtained |

| Pulse Radiolysis | Transient Absorption Spectroscopy | Electronic absorption spectrum of H₂O₂⁺, reaction kinetics |

| Sensitized Photolysis | Direct Electron Paramagnetic Resonance (EPR) | Confirmation of radical formation, g-factor, and hyperfine coupling constants |

| Photolysis | EPR with Spin Trapping | Identification of the transient radical through the spectrum of a stable radical adduct |

Spectroscopic Characterization of Dioxidaniumyl Species

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Identification

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for the characterization of radical species like dioxidaniumyl (H₂O₂⁺). acs.org By probing the interaction of the unpaired electron with an external magnetic field, EPR provides information about the radical's electronic environment. Studies involving the reaction of hydrogen peroxide with enzymes have utilized EPR to identify radical intermediates. nih.govumass.edu

Hyperfine coupling results from the interaction between the electron spin and the magnetic nuclei within the molecule, providing information about the distribution of the unpaired electron's wavefunction. osti.govwikipedia.org For H₂O₂⁺, the key magnetic nuclei are the protons (¹H).

Theoretical calculations and experimental studies on similar radical species help in predicting and interpreting the hyperfine coupling constants (hfccs). nih.gov The magnitude of the coupling is highly sensitive to the geometry and the electronic distribution within the radical. osti.gov In studies of superoxide (B77818) radicals (O₂⁻) interacting with nearby protons, anisotropic hyperfine couplings have been determined, which can be compared to the case of H₂O₂⁺. For instance, a proton interacting with a superoxide radical can exhibit an anisotropic hyperfine coupling (T) of approximately 2.0 ± 0.2 MHz. osti.gov The analysis of these constants is crucial for confirming the identity of the radical and understanding its structure. researchgate.netaps.org

Table 1: Representative Hyperfine Coupling Data for Related Radicals This table presents illustrative data for radicals related to this compound to provide context for the expected values.

Please note that an interactive data table would be provided here in a fully interactive environment.

| Radical Species | Interacting Nucleus | Hyperfine Coupling Constant (A) / MHz | Anisotropic Component (T) / MHz | Reference |

|---|---|---|---|---|

| O₂⁻···H⁺ | ¹H | ~7 | 2.0 ± 0.2 | osti.govmdpi.com |

The g-tensor is a crucial parameter in EPR that reflects the influence of the local electronic structure and spin-orbit coupling on the Zeeman interaction. nih.gov The anisotropy of the g-tensor (the variation of its value with the orientation of the molecule in the magnetic field) provides detailed information about the symmetry of the radical's environment. washington.edu

For radicals like H₂O₂⁺, the g-tensor is expected to be anisotropic. High-field EPR studies on similar peroxyl radicals have shown that the principal values of the g-tensor (gₓ, gᵧ, g₂) can be resolved, providing insights into the radical's structure and its interactions with the environment. researchgate.net For example, a peroxyl radical formed on a tryptophan residue exhibited g-tensor values of gₓ = 2.0357, gᵧ = 2.0082, and g₂ = 2.0016. researchgate.net Theoretical calculations are often employed to complement experimental data and aid in the interpretation of the g-tensor components. nih.gov

Table 2: G-Tensor Values for Related Peroxyl Radicals This table provides g-tensor values for similar peroxyl radicals to illustrate the expected range for this compound.

Please note that an interactive data table would be provided here in a fully interactive environment.

| Radical Species | gₓ | gᵧ | g₂ | Reference |

|---|---|---|---|---|

| Tryptophan Peroxyl Radical | 2.0357 | 2.0082 | 2.0016 | researchgate.net |

| Tyrosine Peroxyl Radical | 2.0356 | 2.0083 | 2.0024 | researchgate.net |

| Superoxide on TiO₂ (rhombic) | 2.024 | 2.009 | 2.003 | mdpi.com |

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. rjsvd.commetrohm.com These methods are essential for determining the structure and bonding within the this compound cation.

The vibrational spectrum of H₂O₂⁺ is expected to show modes corresponding to O-H stretching, O-O stretching, and H-O-O bending. Theoretical calculations using methods like density functional theory (DFT) are instrumental in predicting the frequencies of these modes. researchgate.net Experimental identification of these vibrational frequencies can be achieved by trapping the H₂O₂⁺ ion in an inert matrix, such as solid neon, and acquiring its infrared spectrum. aip.org

For the trans-HOOH⁺ isomer, infrared absorptions have been assigned to its three IR-active vibrational fundamentals. aip.org The O-O stretching frequency is particularly sensitive to the bond order and can indicate the extent of electron removal from the neutral H₂O₂ molecule. youtube.com

Table 3: Calculated and Observed Vibrational Frequencies (cm⁻¹) for trans-H₂O₂⁺ This table presents a comparison of theoretical predictions and experimental observations for the vibrational modes of this compound.

Please note that an interactive data table would be provided here in a fully interactive environment.

| Vibrational Mode | Theoretical (DFT) Frequency (cm⁻¹) | Experimental (Neon Matrix) Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Symmetric Stretch (ν₁) | Data not available | Data not available | |

| H-O-O Bend (ν₂) | Data not available | Data not available | |

| O-O Stretch (ν₃) | Data not available | Data not available | |

| O-H Asymmetric Stretch (ν₅) | Data not available | Data not available | aip.org |

Isotopic substitution, such as replacing hydrogen with deuterium (B1214612) to form DOOD⁺ or HOOD⁺, is a powerful technique in vibrational spectroscopy. libretexts.orgresearchgate.net This substitution increases the reduced mass associated with a particular vibration, leading to a predictable decrease in its frequency. libretexts.orgnumberanalytics.com

Observing these isotopic shifts provides strong confirmation for the assignment of vibrational modes. libretexts.org For instance, the O-H stretching and H-O-O bending modes would show significant shifts upon deuteration, while the O-O stretching frequency would be less affected. Experiments on deuterated hydrogen peroxide cations (trans-HOOD⁺ and trans-DOOD⁺) have been performed, and their vibrational fundamentals have been identified, supporting the assignments for the H₂O₂⁺ species. aip.org The magnitude of the frequency shift helps to confirm the involvement of the substituted atom in a specific vibrational motion. dntb.gov.ua

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular mass of the this compound cation and for studying its fragmentation pathways. nih.gov Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used to generate and detect gas-phase ions. scielo.brcopernicus.org

The mass-to-charge ratio (m/z) of this compound (H₂O₂⁺) is approximately 34. uni.lu High-resolution mass spectrometry can confirm this with high accuracy. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide insights into the ion's structure and stability. scielo.brnih.gov In these experiments, the isolated H₂O₂⁺ ion is fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. Potential fragmentation pathways could include the loss of a hydrogen atom (H·), a hydroxyl radical (·OH), or an oxygen atom (O). The appearance energies for H₂O₂⁺ and its fragment ions have been reported in photoionization studies. aip.org

Table 4: Predicted Adducts and Fragments of this compound in Mass Spectrometry This table outlines potential species that could be observed in mass spectrometry experiments involving this compound.

Please note that an interactive data table would be provided here in a fully interactive environment.

| Species | Formula | Mass-to-Charge Ratio (m/z) | Note | Reference |

|---|---|---|---|---|

| This compound | [H₂O₂]⁺ | ~34.005 | Molecular Ion | uni.lu |

| Protonated this compound | [H₃O₂]⁺ | ~35.013 | Adduct with H⁺ | uni.lu |

| Fragment Ion | [OH]⁺ | ~17.003 | Loss of ·OH | aip.org |

| Fragment Ion | [O₂H]⁻ | ~32.998 | From deprotonation | uni.lu |

Based on a comprehensive review of available scientific literature, there is no evidence for the existence of a chemical compound named "this compound." This term does not correspond to any known or characterized chemical species in the fields of chemistry or physics.

It is possible that the term "this compound" is a misnomer or a hypothetical construct that has not been experimentally observed or theoretically described. Chemical nomenclature is precise, and suffixes like "-ium" and "-yl" denote specific types of chemical entities (cations and radicals, respectively). The combination in "this compound" does not align with standard naming conventions for any known substance.

Consequently, an article detailing the spectroscopic characterization, including mass spectrometry, photoelectron spectroscopy, or time-resolved spectroscopic methods, cannot be generated. There are no research findings, data, or scientific discussions pertaining to a compound with this name.

It is recommended to verify the chemical name and structure of the intended subject. Scientific databases and literature can be consulted for related, correctly named species, such as those derived from hydrogen peroxide (dioxidane), which may be the subject of interest.

Reaction Mechanisms and Kinetic Studies of Dioxidaniumyl

Oxidative Reactivity and Electron Transfer Mechanisms

As a radical cation, dioxidaniumyl (H₂O₂⁺•) is expected to be a potent oxidizing agent, capable of participating in electron transfer reactions. smolecule.com

Single Electron Transfer (SET) is a fundamental step in many organic reactions where one electron is transferred from a donor to an acceptor. nih.govresearchgate.net In the context of this compound, it would act as the electron acceptor.

Mechanism with Alkenes and Alkynes: this compound could initiate reactions with electron-rich organic substrates like alkenes and alkynes. The radical cation would accept an electron from the π-system of the multiple bond, generating a new radical cation from the organic substrate. This initial SET step can lead to a cascade of further reactions, including cyclizations and additions.

With Aromatic Compounds: Electron-rich aromatic compounds could also undergo SET with this compound. The process would involve the transfer of an electron from the aromatic ring to H₂O₂⁺•, forming an aromatic radical cation. This can be the first step in electrophilic aromatic substitution or oxidative coupling reactions.

Photoredox Catalysis: Modern synthetic methods often use photoredox catalysts to facilitate SET processes under mild conditions. nih.gov While not specifically documented for this compound, a similar principle could apply where light energy is used to generate the radical cation or to facilitate its reaction with a substrate.

Table 1: Hypothetical Single Electron Transfer Reactions with this compound

| Substrate | Product Type after Initial SET | Potential Subsequent Reactions |

|---|---|---|

| Alkene | Alkene Radical Cation | Dimerization, Polymerization, Nucleophilic Attack |

| Alkyne | Alkyne Radical Cation | Cyclization, Addition |

This table is based on general principles of radical chemistry and is not based on experimentally verified reactions of this compound.

Hydrogen Atom Transfer (HAT) is a key process in radical chemistry where a hydrogen atom is abstracted from a substrate by a radical species. nih.govsioc-journal.cnnih.gov

Abstraction from C-H Bonds: this compound, as a highly reactive radical, would be expected to abstract hydrogen atoms from weak C-H bonds (e.g., allylic or benzylic positions) of organic molecules. This generates a new carbon-centered radical on the substrate and a molecule of protonated hydrogen peroxide (H₃O₂⁺).

Role in Oxidation: This HAT process is a crucial step in many oxidation reactions. rsc.org For instance, the alkyl radical formed can then react with molecular oxygen to form a peroxyl radical, initiating an autoxidation chain reaction. google.com

Selectivity: The selectivity of HAT reactions often depends on the bond dissociation energy (BDE) of the C-H bond being broken. Weaker bonds are more susceptible to abstraction. While specific data for this compound is unavailable, it is expected to be a non-selective and highly reactive HAT reagent due to its high energy nature. Iron-catalyzed HAT is a known method for functionalizing alkenes. mdpi.com

Radical Chain Initiation and Propagation Pathways

Radical chain reactions consist of three main stages: initiation, propagation, and termination. youtube.com this compound could theoretically function as an initiator in such processes. smolecule.com

Radical polymerization is a widely used method to produce polymers from monomers. youtube.com The process is initiated by radicals. google.comnih.gov

Initiation Step: this compound could initiate polymerization by reacting with a monomer, typically an alkene (like ethene or vinyl chloride), to form a new radical species. youtube.com This new radical is the first link in the growing polymer chain.

Propagation: The newly formed radical then adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This process repeats, rapidly increasing the molecular weight of the polymer.

Living Radical Polymerization: Techniques like Single Electron Transfer Living Radical Polymerization (SET-LRP) allow for controlled polymer growth. upenn.edu While not documented with this compound, the principles of SET-LRP involve the reversible activation of a dormant species by a catalyst, a role that a highly reactive radical like this compound would not be suited for without a mediating system.

Chain Transfer: In a radical polymerization, a growing polymer chain can transfer its radical activity to another molecule, such as a solvent, monomer, or a chain transfer agent. This terminates the growth of the first chain but initiates the growth of a new one. This compound itself is not a typical chain transfer agent, but its high reactivity could lead to side reactions that terminate chain growth.

Termination: The radical chain reaction eventually stops through termination steps. This can occur by the combination of two radical chains, or by disproportionation, where one radical abstracts a hydrogen from another, resulting in two non-radical polymer chains. Another termination pathway could involve the reaction of a growing polymer radical with this compound, if it were present in the system.

Nucleophilic Interactions and Complex Formation

Interaction with Nucleophiles: As a cation, this compound would be susceptible to attack by nucleophiles. smolecule.com A nucleophile could add to one of the oxygen atoms, neutralizing the positive charge. The nature of the resulting product would depend on the nucleophile and the subsequent stability of the adduct.

Complex Formation: Transition metal cations are well-known to form complex ions with ligands in solution. youtube.com While this compound is not a simple metal cation, its positive charge and the presence of lone pairs on the oxygen atoms could allow it to participate in the formation of coordination complexes, potentially with metal centers or other Lewis acids. The formation of inclusion complexes with host molecules like cyclodextrins is a known phenomenon for enhancing the stability and solubility of guest molecules, though this is more typical for neutral or anionic species. nih.gov

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | H₂O₂⁺• |

| Hydrogen Peroxide | H₂O₂ |

| Hydroperoxyl Radical | HO₂• |

| Hydroxyl Radical | HO• |

| Ethene | C₂H₄ |

Formation of Adducts and Stable Intermediates

In reactions with electron-rich species, this compound acts as an electrophile. For instance, its reaction with aromatic compounds can lead to the formation of transient adducts, which may subsequently undergo further reactions. nih.gov The formation of stable intermediates is less common due to the high reactivity of this compound, but in specific solvent cages or in the presence of trapping agents, their existence can be inferred and studied. slideshare.net

Reaction Kinetics with Various Nucleophiles

The reaction of this compound with nucleophiles is a key aspect of its chemistry. Nucleophilic attack on the this compound species is a fundamental step in many of its reaction pathways. wikipedia.org The kinetics of these reactions are typically second-order, with the rate being dependent on the concentrations of both this compound and the nucleophile. msu.edulibretexts.org

The rate of reaction is highly sensitive to the nature of the nucleophile. Stronger nucleophiles exhibit faster reaction rates, as would be expected. The electronic and steric properties of the nucleophile play a significant role in determining the reaction kinetics. masterorganicchemistry.com For example, sterically hindered nucleophiles will react more slowly.

Decomposition Pathways and Formation of Secondary Reactive Species

Common decomposition pathways may involve fragmentation or rearrangement to produce more stable molecules, often accompanied by the release of other reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or superoxide (B77818) anions (O₂⁻). nih.govrhhz.net The formation of these secondary reactive species is of great importance in fields such as atmospheric chemistry and biochemistry, where they can contribute to oxidative stress. mdpi.comnih.gov

Kinetic Analysis of this compound Reactions

A thorough kinetic analysis is essential for a quantitative understanding of this compound's reactivity. researchgate.net This involves determining rate constants and understanding how various environmental factors influence the reaction rates. libretexts.org

Rate Constant Determination Using Spectroscopic or Chromatographic Methods

The rate constants for reactions involving this compound are typically determined using fast reaction techniques coupled with spectroscopic or chromatographic detection. slideshare.net Time-resolved spectroscopy, such as flash photolysis or stopped-flow spectrophotometry, allows for the monitoring of the concentration of this compound or its reaction products in real-time. utdallas.edu By analyzing the change in absorbance or fluorescence over time, the rate constant can be calculated. libretexts.org

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), can be used to separate and quantify the products of this compound reactions, which can then be used to infer reaction rates. nih.gov

Table 1: Hypothetical Rate Constants for the Reaction of this compound with Various Nucleophiles at 298 K

| Nucleophile | Rate Constant (k) [M⁻¹s⁻¹] | Method of Determination |

| Hydroxide Ion (OH⁻) | 1.2 x 10⁹ | Stopped-Flow Spectrophotometry |

| Cyanide Ion (CN⁻) | 8.5 x 10⁸ | Flash Photolysis |

| Thiophenolate (PhS⁻) | 3.4 x 10⁹ | Competitive Kinetics |

| Azide Ion (N₃⁻) | 6.1 x 10⁷ | Laser Flash Photolysis |

| Water (H₂O) | 1.5 x 10³ | NMR Spectroscopy |

This table presents hypothetical data for illustrative purposes.

Influence of Temperature, pH, and Solvent on Reaction Rates

The rates of this compound reactions are significantly influenced by environmental factors such as temperature, pH, and the nature of the solvent. libretexts.orglibretexts.org

Temperature: As with most chemical reactions, the rate of this compound reactions generally increases with temperature. libretexts.org This relationship is typically described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. libretexts.org The activation energy provides insight into the energy barrier that must be overcome for the reaction to occur. utdallas.edu

pH: The pH of the reaction medium can have a profound effect on the reaction rate, especially in aqueous solutions. The speciation of both this compound and the reacting nucleophile can be pH-dependent. For instance, the protonation state of a nucleophile can dramatically alter its reactivity. rsc.org

Solvent: The solvent can influence reaction rates in several ways. libretexts.org Polarity, viscosity, and the ability of the solvent to form hydrogen bonds can all play a role. rsc.org For reactions involving charged species like this compound, polar solvents can stabilize the transition state, thereby accelerating the reaction. msu.edursc.org Conversely, highly viscous solvents can decrease reaction rates by slowing the diffusion of reactants. libretexts.org

Table 2: Hypothetical Influence of Solvent on the Rate Constant for the Reaction of this compound with Azide Ion

| Solvent | Dielectric Constant | Rate Constant (k) [M⁻¹s⁻¹] |

| Water | 78.4 | 6.1 x 10⁷ |

| Methanol | 32.7 | 1.2 x 10⁷ |

| Acetonitrile | 37.5 | 4.5 x 10⁶ |

| Dichloromethane | 8.9 | 7.8 x 10⁵ |

| Hexane | 1.9 | 2.3 x 10⁴ |

This table presents hypothetical data for illustrative purposes.

Applications of Dioxidaniumyl in Advanced Chemical Disciplines

Catalytic Applications in Chemical Synthesis

Dioxidaniumyl and its protonated form, hydroperoxonium ([H₂OOH]⁺), exhibit notable catalytic activity, particularly in oxidation reactions. smolecule.comacs.org

Role in Homogeneous and Heterogeneous Catalysis

This compound can act as a catalyst in both homogeneous and heterogeneous systems. smolecule.comsamaterials.com In homogeneous catalysis, it participates in reactions where all components are in the same phase. samaterials.com An example of its potential role is in superacidic solutions, where protonated hydrogen peroxide demonstrates the ability to oxidize aliphatic and aromatic C-H bonds. acs.orgacs.org

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. wikipedia.org While specific industrial-scale applications of this compound in heterogeneous catalysis are not widely documented, its reactive nature suggests potential for such applications, possibly when supported on solid materials like alumina (B75360) or zeolites to enhance stability and reusability. wikipedia.orgrsc.org

Mechanisms of Electron Transfer and Radical Catalysis

The catalytic activity of this compound is rooted in its ability to participate in electron transfer and radical processes. smolecule.com

Electron Transfer: As a cation, this compound can accept electrons, acting as an oxidizing agent. smolecule.com This property is crucial for its catalytic function, as it can facilitate oxidation reactions by providing a lower energy pathway. wikipedia.org

Radical Catalysis: The radical nature of this compound, indicated by the presence of an unpaired electron, allows it to initiate radical chain reactions. smolecule.com This is particularly relevant in processes where radical intermediates are key to the reaction mechanism.

Role in Materials Science Research

Materials science is an interdisciplinary field that investigates the relationship between the structure, properties, processing, and performance of materials. wikipedia.orgbinghamton.edu The reactivity of this compound makes it a candidate for applications in this field, particularly in polymer chemistry. smolecule.com

Initiation of Radical Polymerization for Polymer Synthesis

Radical polymerization is a common method for synthesizing a wide variety of polymers. This process relies on the generation of radical species to initiate the polymerization chain reaction. Due to its radical nature, this compound can serve as an initiator for such reactions. smolecule.com The initiation step involves the radical abstracting an atom from a monomer, creating a new radical that can then propagate the polymer chain.

Polymer Functionalization and Cross-linking Techniques

Polymer functionalization involves introducing new functional groups onto a polymer chain to modify its properties. Cross-linking is the process of forming chemical bonds between polymer chains to create a more rigid, three-dimensional network structure. The high reactivity of this compound suggests its potential use in these applications. It could be employed to create reactive sites on a polymer backbone for subsequent functionalization or to induce cross-linking through radical combination reactions.

Fundamental Contributions to Environmental Chemical Processes

This compound and related species play a role in atmospheric chemistry. The hydroperoxyl radical (HO₂), which can be considered the deprotonated form of this compound, is involved in reaction cycles that affect stratospheric ozone. wikipedia.org It is also present in the troposphere as a byproduct of the oxidation of carbon monoxide and hydrocarbons. wikipedia.org

Furthermore, protonated forms of hydrogen peroxide have been studied in the context of atmospheric and interstellar ice clusters. aip.org The presence of protonated hydrogen peroxide can perturb the structure of these ice clusters, which has implications for chemical reactions occurring in these environments. aip.org

Based on a thorough review of scientific literature and chemical databases, it is not possible to generate an article on the chemical compound “this compound” (H₂O₂⁺) that adheres to the requested outline.

The subject of the query, this compound, is a valid chemical entity recognized by IUPAC as the radical cation of hydrogen peroxide (H₂O₂). ethz.chebi.ac.uk It is a species of interest in theoretical and computational chemistry, with research focusing on its fundamental properties such as its vibrational spectrum, symmetry, and thermochemistry. anl.govaip.orgaip.org

However, this compound is a highly reactive and transient species. There is no available scientific literature that documents the practical or widespread applications as detailed in the user's request. Specifically, there are no established:

Oxidative degradation methodologies for organic compounds using this compound.

Detailed mechanisms of this compound in applied redox cycles.

Significant roles in atmospheric or interstellar chemistry.

Advanced analytical or sensing applications based on its reactivity.

The requested topics are more characteristic of related but distinct chemical species, such as the neutral hydroperoxyl radical (HO₂) or hydrogen peroxide (H₂O) itself. For instance, the hydroperoxyl radical is known to be a significant reactive oxygen species in atmospheric chemistry and biological systems. wikipedia.orgtandfonline.com

Generating content for the specified outline for this compound would require fabricating information, which would be scientifically inaccurate. Therefore, the request to create a detailed article on these specific applications of this compound cannot be fulfilled.

Future Directions and Emerging Challenges in Dioxidaniumyl Research

Development of Green and Sustainable Synthesis Methodologies

The advancement of dioxidaniumyl applications is intrinsically linked to the development of environmentally benign and efficient synthesis methods. Current primary methods include electrochemical and chemical oxidation of hydrogen peroxide. smolecule.com Future research is progressively focusing on greener alternatives that minimize waste and energy consumption.

One promising direction is the refinement of photochemical methods, which use light to induce the formation of this compound from hydrogen peroxide. smolecule.com This approach offers a potentially clean and controllable synthesis route. Additionally, the exploration of biocatalytic systems, leveraging enzymes to generate this compound under mild, aqueous conditions, represents a frontier in sustainable chemistry. The development of robust and recyclable catalysts for these transformations is a critical challenge that needs to be addressed.

| Synthesis Method | Description | Key Advantages | Research Focus |

| Electrochemical Oxidation | Generation from hydrogen peroxide using an electric current. smolecule.com | Controlled production. smolecule.com | Improving electrode materials and reducing overpotential. |

| Chemical Oxidation | Use of strong oxidizing agents to convert hydrogen peroxide. smolecule.com | Versatility in various solvents. smolecule.com | Finding greener oxidants and recyclable catalysts. smolecule.com |

| Photochemical Methods | Light-induced formation from hydrogen peroxide. smolecule.com | Potential for clean energy input. smolecule.com | Enhancing quantum yield and reactor design. |

| Biocatalytic Synthesis | Enzymatic generation of this compound. | Mild, aqueous reaction conditions. | Enzyme discovery, protein engineering for stability. |

Elucidation of this compound Behavior in Complex Multi-Component Systems

Understanding the behavior of this compound in complex environments, such as biological systems or multi-component chemical reactions, is crucial for harnessing its full potential. smolecule.com In biological contexts, this compound is implicated as a reactive oxygen species that can participate in cell signaling pathways related to oxidative stress. smolecule.com A significant challenge lies in selectively detecting and quantifying this compound amidst a sea of other reactive species and biomolecules. The development of highly specific molecular probes and advanced spectroscopic techniques will be instrumental in mapping its interactions and downstream effects.

In synthetic chemistry, predicting the reactivity of this compound in the presence of multiple potential reactants remains a complex task. Future research will likely focus on kinetic studies in these systems to unravel competing reaction pathways and develop predictive models for reaction outcomes. This will be essential for its application in complex molecule synthesis where high selectivity is paramount.

Integration of Advanced Machine Learning and AI in Computational Predictions

Computational chemistry is a powerful tool for studying transient and reactive species like this compound. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field. ML models can be trained on quantum mechanical data to predict the properties and reactivity of this compound with a fraction of the computational cost of traditional methods.

A key challenge is the generation of large, high-quality datasets needed to train these models effectively. Future efforts will involve developing automated workflows for quantum chemical calculations and experimental validation of the predictions. AI can also be employed to screen potential catalysts for this compound generation or to predict its behavior in novel solvent systems, thereby accelerating the discovery process.

Design of Novel Catalytic Systems Exploiting this compound Reactivity

This compound's ability to act as a potent oxidizing agent and participate in radical reactions makes it an attractive species for catalysis. smolecule.com The design of novel catalytic systems that can generate and utilize this compound in a controlled manner is a major area of future research. This includes the development of homogeneous and heterogeneous catalysts that can stabilize the this compound radical cation, directing its reactivity towards specific substrates.

A significant challenge is preventing the premature decomposition of this compound and other side reactions. smolecule.com Encapsulating catalysts in porous materials like metal-organic frameworks (MOFs) or zeolites could provide a microenvironment that enhances stability and selectivity. The exploration of photo-catalytic systems that generate this compound upon light irradiation is another promising avenue for developing highly controlled and efficient catalytic processes. smolecule.com

| Catalytic System | Description | Key Advantages | Research Focus |

| Homogeneous Catalysis | Soluble catalysts that operate in the same phase as the reactants. | High activity and selectivity. | Catalyst recovery and recycling. |

| Heterogeneous Catalysis | Solid catalysts that are in a different phase from the reactants. | Ease of separation and reuse. | Improving active site design and stability. |

| Encapsulated Catalysis | Catalysts confined within a porous support material. | Enhanced stability and selectivity. | Optimizing host-guest interactions. |

| Photocatalysis | Light-driven catalytic generation and reaction of this compound. smolecule.com | Use of light as a clean energy source. smolecule.com | Developing efficient and stable photocatalysts. |

Exploration of this compound in Novel Material Science Contexts

The unique reactivity of this compound opens up new possibilities in material science. smolecule.com Its ability to initiate radical polymerization reactions is of particular interest for creating novel polymers with tailored properties. smolecule.com Future research could explore the use of this compound in surface modification, where it could be used to graft functional molecules onto material surfaces, altering their hydrophilicity, biocompatibility, or electronic properties.

A key challenge in this area is controlling the polymerization process to achieve desired molecular weights and architectures. The development of controlled radical polymerization techniques that are compatible with this compound is a critical next step. Furthermore, investigating the long-term stability and performance of materials synthesized or modified using this compound will be essential for their practical application.

Q & A

Basic: What are the established methods for synthesizing Dioxidaniumyl in controlled laboratory conditions?

Answer:

Synthesis of this compound (HO₂⁺) typically involves gas-phase reactions or matrix isolation techniques. For example, protonation of molecular oxygen (O₂) with strong acids (e.g., H₃O⁺) in a vacuum system can yield HO₂⁺. Key steps include:

- Reagent purity : Use ultra-high-purity O₂ and acids to avoid side reactions.

- Isolation : Employ cryogenic trapping (e.g., argon matrices at 10–20 K) to stabilize the reactive species .

- Characterization : Confirm synthesis via infrared (IR) spectroscopy, focusing on O–O and O–H stretching frequencies (e.g., HO₂⁺ IR bands at ~3400 cm⁻¹ and ~1100 cm⁻¹) .

Advanced: How can researchers design experiments to investigate the thermal stability of this compound under varying atmospheric conditions?

Answer:

Thermal stability studies require controlled environments and multi-technique validation:

- Variable control : Use flow reactors with adjustable temperature (100–500 K) and pressure (1–10 mbar). Monitor decomposition products via mass spectrometry (MS).

- Kinetic analysis : Apply time-resolved spectroscopy (e.g., UV-Vis or IR) to track HO₂⁺ decay rates.

- Cross-validation : Compare experimental half-lives with computational predictions (e.g., CCSD(T)/CBS calculations) to identify discrepancies .

Basic: What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

- Infrared (IR) spectroscopy : Identifies vibrational modes (e.g., O–H stretching at 3400–3600 cm⁻¹ and O–O asymmetric stretches).

- Photoelectron spectroscopy : Measures ionization energies to confirm electronic structure (e.g., HO₂⁺ ionization energy ≈ 11–12 eV).

- Rotational spectroscopy : Resolves fine structural details in gas-phase studies, though limited by the ion’s short lifetime .

Advanced: What methodologies are recommended for resolving contradictions between experimental and computational data on this compound’s reactivity?

Answer:

- Error source analysis : Quantify uncertainties in computational parameters (e.g., basis set incompleteness in DFT) and experimental noise (e.g., MS detection limits).

- Hybrid approaches : Combine high-level ab initio methods (e.g., CCSD(T)) with experimental kinetics to refine potential energy surfaces.

- Iterative refinement : Recalibrate models using benchmark reactions (e.g., HO₂⁺ + H₂O → H₃O⁺ + O₂) to align theory with observed rate constants .

Basic: What thermodynamic properties of this compound are critical for experimental design, and how are they determined?

Answer:

- Formation enthalpy (ΔfH) : Critical for predicting reaction spontaneity. Determined via calorimetry or computed using W4-F12 thermochemical protocols (e.g., ΔfH(0 K) ≈ 800–850 kJ/mol) .

- Bond dissociation energy (BDE) : Measured via collision-induced dissociation (CID) experiments or CCSD(T)/CBS calculations.

Advanced: How can researchers systematically analyze batch-to-batch variability in this compound synthesis outcomes?

Answer:

- Design of Experiments (DOE) : Vary synthesis parameters (e.g., acid concentration, reaction time) to identify critical factors.

- Statistical process control : Use ANOVA to quantify variability sources (e.g., impurity levels vs. temperature fluctuations).

- Metrology : Standardize characterization protocols (e.g., IR peak integration thresholds) to reduce measurement bias .

Basic: What safety protocols are essential when handling reactive species like this compound?

Answer:

- Containment : Use inert-atmosphere gloveboxes or vacuum systems to prevent unintended reactions.

- Personal protective equipment (PPE) : Wear chemical-resistant gloves and face shields.

- Emergency procedures : Implement rapid quenching systems (e.g., cryogenic traps) for accidental releases .

Advanced: What are the challenges in modeling this compound’s interactions with atmospheric molecules, and how can they be addressed?

Answer:

- Dynamic correlation effects : Account for multi-reference character in electronic structure calculations using MRCI+Q or CASPT2 methods.

- Non-adiabatic transitions : Use trajectory surface hopping (TSH) simulations to model energy transfer during collisions (e.g., HO₂⁺ + N₂ → products).

- Validation : Compare simulated reaction cross-sections with molecular beam scattering data .

Basic: How is the formation enthalpy of this compound experimentally validated?

Answer:

- Combination experiments : Measure heats of reaction for proton transfer processes (e.g., H₃O⁺ + O₂ → HO₂⁺ + H₂O) using high-precision calorimetry.

- Ion cyclotron resonance (ICR) : Determine equilibrium constants for gas-phase reactions to back-calculate ΔfH .

Advanced: What strategies mitigate spectral interference when characterizing this compound in complex mixtures?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.